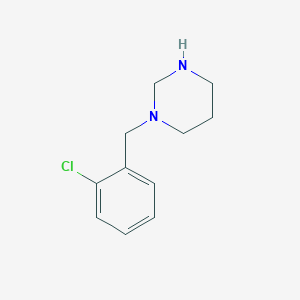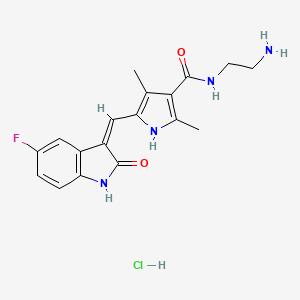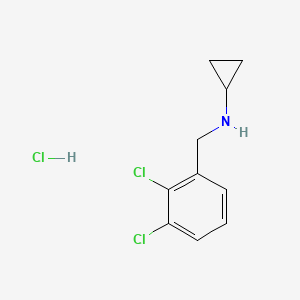
N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride
Overview
Description
N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride is a chemical compound . It is offered as a novel building block for research .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the available resources .Scientific Research Applications
LSD1 Inhibitors for CNS Diseases : Cyclopropanamine compounds, including N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride, have been explored for their potential use as LSD1 inhibitors. LSD1, a lysine-specific demethylase, plays a crucial role in the methylation and demethylation of histones, which is essential for DNA packaging in eukaryotic cells. Inhibiting LSD1 has shown promise for treating a variety of central nervous system (CNS) diseases such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Synthesis and Chemical Transformation : The synthesis and chemical transformation of related cyclopropanamine compounds have been extensively studied. For instance, a study describes the synthesis of trans-2-(Trifluoromethyl)cyclopropanamine, highlighting the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride (A. V. Bezdudny et al., 2011).
Applications in Monoamine Oxidase Inhibition : Cyclopropanamine compounds have been investigated for their monoamine oxidase inhibitory properties. Hydroxy- and methoxy-substituted phenylcyclopropylamines, which are structurally related to this compound, are known to inhibit monoamine oxidase and mimic hallucinogens (C. Faler & M. Joullié, 2007).
Cyclopropanation Reactions in Medicinal Chemistry : Cyclopropanes, including derivatives of cyclopropanamine, are commonly used in medicinal chemistry due to their unique spatial and electronic features, combined with high metabolic stability. The direct transfer of cyclopropyl groups to nitrogen atoms in heterocycles or amides has been developed, considering the importance of nitrogenated compounds in the pharmaceutical industry (A. Gagnon et al., 2007).
Oxidative N-dealkylation Studies : The oxidative N-dealkylation of N-cyclopropylamines has been studied to understand the inactivation of cytochrome P450 enzymes. These studies provide insight into the reactive intermediates and the fate of the cyclopropyl group during such biochemical processes (C. L. Shaffer et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8;/h1-3,8,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGVXVWMSBMJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C(=CC=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978133 | |
| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625437-42-5 | |
| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420718.png)
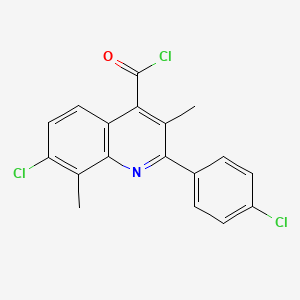
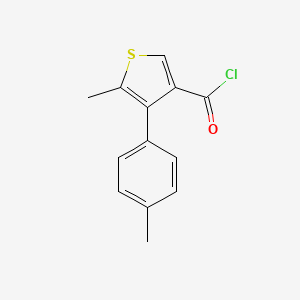
![4-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420723.png)
![3-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420724.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)
![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420726.png)
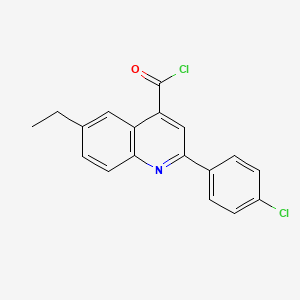
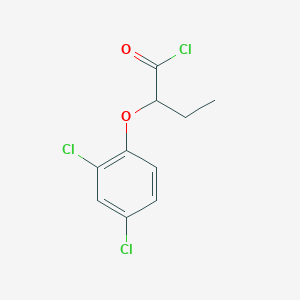
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)
